molecular formula C10H16N2O3 B1377847 Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate CAS No. 1273562-74-5

Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

Cat. No. B1377847
M. Wt: 212.25 g/mol
InChI Key: FMTWZULNMBYWPQ-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate is a chemical compound with the molecular formula C10H16N2O3 and a molecular weight of 212.25 . It is also known by its Chinese name, 2-氧代-3,6-二氮杂双环[3.1.1]庚烷-6-羧酸叔丁酯 .

Scientific Research Applications

Synthesis and Derivative Formation

Synthesis of Piperidine Derivatives Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate has been utilized in the synthesis of piperidine derivatives, showcasing its potential in forming complex chemical structures. The process involves nucleophilic opening of the oxirane ring and subsequent reactions with electrophiles, yielding N-substituted hexahydrofuro[2,3-c]pyridine derivatives (Moskalenko & Boev, 2014).

Advanced Synthetic Routes Efficient and scalable synthetic routes have been developed for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound related to tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate. This compound serves as a precursor for further selective derivations, enabling the synthesis of novel compounds complementing piperidine ring systems (Meyers et al., 2009).

Enantiomerically Pure Derivatives A scalable synthesis method has been established for enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, a compound structurally related to tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate. This method involves an innovative starting approach and an epimerization/hydrolysis step, significantly enhancing yield and purity (Maton et al., 2010).

Molecular Structure Elucidation The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, similar in structure to tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate, has been synthesized and characterized. Advanced techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single crystal X-ray diffraction analysis have been used for structural determination, highlighting the potential of tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate for structural studies and its importance in chemical synthesis (Moriguchi et al., 2014).

Chemical Transformations and Applications

Synthesis of Substituted Piperidines Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate has been involved in the synthesis of substituted piperidines, serving as a scaffold for the preparation of novel compounds. This highlights its versatility in synthetic organic chemistry (Harmsen et al., 2011).

Chiral Ligand Synthesis The compound has contributed to the development of a flexible route to chiral 2-endo-substituted 9-oxabispidines, which have been used as chiral ligands in catalytic processes. This demonstrates the compound's potential in the field of asymmetric synthesis and catalysis (Breuning et al., 2009).

properties

IUPAC Name

tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-6-4-7(12)8(13)11-5-6/h6-7H,4-5H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTWZULNMBYWPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC1C(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Reactant of Route 2
Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Reactant of Route 3
Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Reactant of Route 4
Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Reactant of Route 5
Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
Reactant of Route 6
Tert-butyl 2-oxo-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate

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